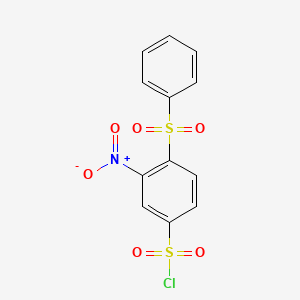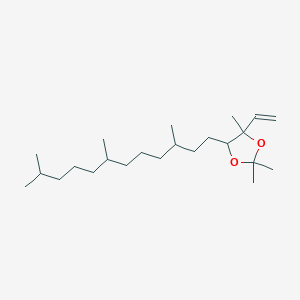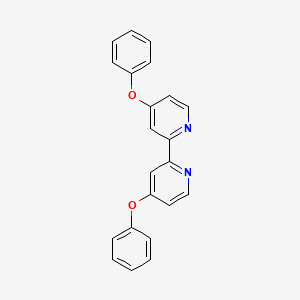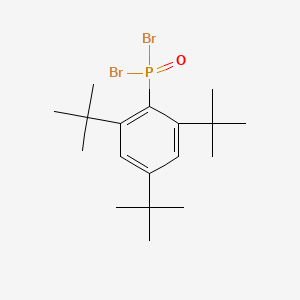![molecular formula C9H11BrN4 B14371626 3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile CAS No. 90379-89-8](/img/structure/B14371626.png)
3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile is a chemical compound with a complex structure that includes bromine, cyano, and propanenitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile typically involves the reaction of 2-bromo-2-cyanoethylamine with propanenitrile derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and cyano groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-[(2-Cyanoethyl)azanediyl]dipropanenitrile: Lacks the bromine atom, which may result in different reactivity and applications.
3,3’-[(2-Bromoethyl)azanediyl]dipropanenitrile: Similar structure but without the cyano group, affecting its chemical properties.
Uniqueness
3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile is unique due to the presence of both bromine and cyano groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
90379-89-8 |
|---|---|
Formule moléculaire |
C9H11BrN4 |
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
3-[bis(2-cyanoethyl)amino]-2-bromopropanenitrile |
InChI |
InChI=1S/C9H11BrN4/c10-9(7-13)8-14(5-1-3-11)6-2-4-12/h9H,1-2,5-6,8H2 |
Clé InChI |
UTWLTRAOZXRXLF-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCC#N)CC(C#N)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)


![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)

methanone](/img/structure/B14371605.png)



![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
